5-Azaspiro[3.5]nonan-6-one is a heterocyclic compound characterized by its unique spirocyclic structure, which incorporates a nitrogen atom within its framework. This compound belongs to a class of spiro compounds that are of significant interest in medicinal chemistry due to their potential biological activities. The compound's molecular formula is , indicating the presence of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom.
5-Azaspiro[3.5]nonan-6-one can be synthesized through various chemical methods, with several patents and research articles documenting its preparation and applications. Notably, it has been identified as an intermediate in the synthesis of more complex molecules, including those with pharmacological relevance.
This compound is classified as a spirocyclic amine and is part of the broader category of azaspiro compounds. Its structure features a bicyclic arrangement where one ring includes a nitrogen atom, contributing to its unique chemical properties.
The synthesis of 5-Azaspiro[3.5]nonan-6-one can be achieved through several methodologies, primarily involving cyclization reactions. One notable method involves the use of spirocyclic oxetanes, which can undergo oxidative cyclization to form the desired spiro compound.
Technical Details:
One specific synthesis route describes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with tosylamide, followed by lithium aluminum hydride reduction and mesylation to achieve the final product .
The molecular structure of 5-Azaspiro[3.5]nonan-6-one features a spiro arrangement with a nitrogen atom integrated into the cyclic framework. The spiro center connects two nonane rings, contributing to its rigidity and unique spatial configuration.
5-Azaspiro[3.5]nonan-6-one can participate in various chemical reactions due to its functional groups:
Technical Details:
The reactivity of 5-Azaspiro[3.5]nonan-6-one is influenced by its electronic structure and steric factors due to the spiro configuration, which can enhance or inhibit certain reaction pathways depending on the substituents present.
Research indicates that modifications on the azaspiro framework can lead to varied biological activities, suggesting that 5-Azaspiro[3.5]nonan-6-one may possess similar properties worthy of investigation in pharmacological studies.
Relevant analyses include spectral data (NMR, IR) that confirm structural integrity and purity post-synthesis.
5-Azaspiro[3.5]nonan-6-one has potential applications in medicinal chemistry as an intermediate in synthesizing bioactive compounds. Its unique structure may confer specific biological activities that warrant further exploration in drug discovery programs targeting neurological disorders or infectious diseases.
Additionally, due to its structural characteristics, it may serve as a scaffold for developing new pharmaceuticals with enhanced efficacy and reduced side effects compared to existing therapies.
Spirocyclic compounds represent a distinctive class of bicyclic or polycyclic organic structures characterized by a single atom (the spiro atom) connecting two orthogonal rings. This unique architecture imposes significant three-dimensionality and conformational constraints, distinguishing spirocycles from planar aromatic systems or fused ring alternatives. The term "spiro" originates from the Latin spīra (meaning twist or coil), reflecting the non-planar geometry inherent to these systems [2]. In carbocyclic spiro compounds, the spiro atom is typically a quaternary carbon, but heteroatoms such as nitrogen, oxygen, or silicon may also serve this role, leading to diverse heterocyclic spiro scaffolds [2]. The IUPAC nomenclature for spiro compounds employs square brackets to denote ring sizes (e.g., spiro[3.5]nonane), with numbering commencing adjacent to the spiro atom in the smaller ring [2].
Azaspiro scaffolds incorporate nitrogen atoms within their ring systems, merging the topological advantages of spirocycles with the electronic and coordinative properties of amines. The 5-azaspiro[3.5]nonan-6-one framework exemplifies this synergy, featuring:
Table 1: Structural Attributes of 5-Azaspiro[3.5]nonan-6-one
Property | Value/Description | Functional Implication |
---|---|---|
Molecular Formula | C₈H₁₃NO | Balanced carbon/heteroatom ratio |
SMILES | C1CC(=O)NC2(C1)CCC2 | Rigid bicyclic connectivity |
Key Functional Groups | Cyclobutane, δ-lactam | Strain energy + H-bond acceptor/donor |
Fsp3 | 0.875 (7 of 8 carbons sp³-hybridized) | Enhanced solubility & metabolic stability |
Functionally, this scaffold improves drug-like properties by increasing the fraction of sp³-hybridized carbons (Fsp3), which correlates with improved aqueous solubility, reduced plasma protein binding, and diminished off-target effects (e.g., hERG inhibition) compared to flat, aromatic-rich structures [5]. The lactam nitrogen facilitates salt formation or metal coordination, while the ketone enables synthetic derivatization (e.g., reduction to hemiaminal or enol ethers) [7] [10].
Early syntheses of spiro[3.5]nonanes relied on classical cyclization strategies:
Modern routes to 5-azaspiro[3.5]nonan-6-one emphasize atom economy and stereocontrol:
Table 2: Evolution of Synthetic Methods for Spiro[3.5]nonane Cores
Era | Method | Limitations | Advances |
---|---|---|---|
Pre-1980s | Di-alkylation of malonates | Low yields with steric crowding | Established basic spirocyclization logic |
1980s–2000s | Pinacol rearrangements | Regiochemistry control issues | Access to spiroketones from diols |
Post-2010 | Transition metal-catalysis | Cost of Pd/Rh catalysts | Enantioselective spiroannulation (e.g., via Pd) |
Contemporary | Cyclopropanation/expansion | Multi-step sequences | High ring strain utilization; stereospecificity |
Key innovations include asymmetric cyclopropanations and transition metal-catalyzed C–H activation, enabling enantioselective construction of spiro centers [5] [9].
This scaffold serves as a versatile "molecular hinge" connecting synthetic methodology with applied pharmacology and materials science:
Table 3: Representative Applications of 5-Azaspiro[3.5]nonan-6-one Derivatives
Application Domain | Example Compound | Function | Performance |
---|---|---|---|
CNS Therapeutics | VU6015241 | M4 mAChR antagonist | hM4 IC₅₀ = 71 nM; >100-fold selectivity vs M1/M2 |
Toxin Synthesis | 1-Azaspiro[3.5]nonan-2-one-5,7-diol | TTX intermediate | Key lactone precursor [8] |
Chemical Biology | 9-Amino-5-azaspiro[3.5]nonan-6-one | Amine-reactive probe (CID 112756567) | Enables bioconjugation via primary amine |
The scaffold’s balanced lipophilicity (cLogP ≈ 1.5–2.0 for C8H13NO derivatives) and polar surface area (~40 Ų) optimize blood-brain barrier penetration and solubility, addressing key challenges in modern medicinal chemistry [5] [9]. Future trajectories include exploiting its chirality for asymmetric catalysis and further integration into bioactive discovery platforms.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0